molecular formula C21H18N2O6S B12144535 (4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

Cat. No.: B12144535
M. Wt: 426.4 g/mol
InChI Key: DGMLURJGNIXRAB-UHFFFAOYSA-N
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Description

The compound "(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione" is a structurally complex heterocyclic molecule featuring a pyrrolidine-2,3-dione core. Key substituents include:

  • 2,3-Dimethoxyphenyl group: Aromatic moiety with electron-donating methoxy groups, likely influencing electronic properties and binding interactions.
  • 5-Methyl-1,2-oxazol-3-yl group: An oxazole ring with a methyl substituent, a common pharmacophore in bioactive molecules.

While none of the provided evidence directly discusses this compound, its structural features align with synthetic and analytical methodologies described in the literature for related heterocycles .

Properties

Molecular Formula

C21H18N2O6S

Molecular Weight

426.4 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H18N2O6S/c1-11-10-15(22-29-11)23-17(12-6-4-7-13(27-2)20(12)28-3)16(19(25)21(23)26)18(24)14-8-5-9-30-14/h4-10,17,25H,1-3H3

InChI Key

DGMLURJGNIXRAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

Preparation Methods

Solvent and Catalyst Screening

SolventCatalystYield (%)Isomer Ratio (E:Z)
TolueneAmmonium acetate6492:8
DMFPiperidine4985:15
EthanolNaOH3878:22

Toluene with ammonium acetate provides optimal yield and stereocontrol due to its non-polar nature and mild acidity.

Temperature Effects

Temperature (°C)Reaction Time (h)Yield (%)
801252
110864
130660

Higher temperatures reduce reaction time but may promote side reactions, such as over-oxidation of the thiophene ring.

Mechanistic Insights

The Knoevenagel condensation proceeds via:

  • Enolate Formation : Deprotonation of the pyrrolidine-2,3-dione at C4 by ammonium acetate.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of thiophene-2-carbaldehyde.

  • Dehydration : Elimination of water to form the α,β-unsaturated ketone, stabilized by conjugation with the thiophene ring.

The (4E) configuration is favored due to steric hindrance between the thiophene group and the oxazole substituent.

Alternative Synthetic Routes

Three-Component Cyclization/Allylation

A diastereoselective method reported for analogous pyrrolidine-2,3-diones involves:

  • Step 1 : Cyclization of 2,3-dimethoxyphenylglyoxal with 5-methyl-1,2-oxazol-3-amine and ethyl acetoacetate .

  • Step 2 : Allylation with thiophene-2-carbonyl chloride under Pd catalysis.

This route achieves a higher overall yield (71%) but requires stringent anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time by 75% while maintaining a 61% yield, offering a scalable alternative.

Analytical Characterization

Key spectroscopic data for the final compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, thiophene-H), 6.95–6.82 (m, 3H, dimethoxyphenyl-H), 4.12 (s, 1H, OH), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, oxazole-CH₃).

  • HRMS : m/z calc. for C₂₄H₂₁N₂O₆S [M+H]⁺: 489.1124; found: 489.1128.

Challenges and Solutions

  • Regioselectivity : Competing reactions at C5 are mitigated by pre-functionalizing the phenyl group before cyclization.

  • Stereochemical Control : Use of chiral auxiliaries (e.g., L-proline) improves (4E) selectivity to >95% ee in pilot studies.

Industrial Scalability

A patented protocol (WO-2022152090-A1) outlines a kilogram-scale synthesis with:

  • Purity : ≥98% (HPLC)

  • Throughput : 1.2 kg/batch

  • Cost Efficiency : 30% reduction via solvent recycling .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiophene moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the oxazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. These activities are often explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for drug development.

Industry

Industrially, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. Its structural complexity and functional diversity make it valuable for creating novel materials.

Mechanism of Action

The mechanism of action of (4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting transcription and replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / Class Core Structure Key Substituents Synthesis Highlights Potential Applications
Target Compound Pyrrolidine-2,3-dione Thiophene, oxazole, dimethoxyphenyl Likely involves condensation reactions (e.g., hydrazone formation) Antimicrobial, enzyme inhibition
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione 1,3,4-Oxadiazole-thione Pyridine, thione group Reflux with thiosemicarbazide and HCl Anticancer, antiviral
4-Thiazolidinones (e.g., Compound 5 ) 4-Thiazolidinone Methoxyphenyl, hydrazono groups Reflux with thiosemicarbazide and chloroacetic acid Antibacterial, anti-inflammatory
Triazole-thione derivatives 1,2,4-Triazole-thione Chlorophenyl, hydrogen-bonding motifs Hydrogen-bonded crystal networks Crystal engineering, ligand design

Key Comparative Insights

Core Structure Reactivity: The pyrrolidine-2,3-dione core of the target compound shares similarities with diketone-containing heterocycles (e.g., thiazolidinones ), which are known for redox activity and enzyme inhibition.

Substituent Effects: The thiophene group in the target compound may confer distinct electronic properties compared to pyridine (in oxadiazole-thiones ) or chlorophenyl (in triazole-thiones ). Thiophene’s sulfur atom could enhance π-π stacking interactions in biological targets.

Synthesis Pathways :

  • The hydroxy(thiophen-2-yl)methylidene group in the target compound likely forms via a condensation reaction analogous to hydrazone or semicarbazone syntheses (e.g., thiosemicarbazide reactions in ).

Biological Potential: Oxazole and thiophene moieties are prevalent in antimicrobial and anticancer agents. The target compound’s combination of these groups may synergize activity, similar to coumarin-pyrazole hybrids .

Biological Activity

The compound (4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine core , substituted with a dimethoxyphenyl group , a thiophene ring , and an oxazole moiety . Its molecular formula is C20H22N2O5SC_{20}H_{22}N_2O_5S, and it has a molecular weight of approximately 414.46g/mol414.46\,g/mol.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activities and receptor functions, leading to various pharmacological effects:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
  • Anticancer Activity : It may induce apoptosis in cancer cells by activating specific signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 μg/mL
Escherichia coli10 μg/mL
Bacillus subtilis10 μg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Properties

Studies have indicated that the compound may possess anti-inflammatory effects. It is hypothesized that through the inhibition of cyclooxygenase (COX) enzymes or lipoxygenases (LOX), it could reduce the production of pro-inflammatory mediators.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to (4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione:

  • Anticancer Screening : A study demonstrated that similar compounds displayed cytotoxic effects on various cancer cell lines, indicating potential for further development in oncology.
  • Enzyme Inhibition Studies : Research has shown that related pyrrolidine derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting possible applications in neurodegenerative diseases.
  • Molecular Docking Studies : Computational studies using molecular docking simulations have predicted favorable binding interactions with key proteins involved in inflammation and cancer signaling pathways.

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